molecular formula C15H15N3O2S B2926115 N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-64-4

N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2926115
CAS RN: 443329-64-4
M. Wt: 301.36
InChI Key: NZLWEYMDUBWEMA-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of such compounds often involves reactions of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate . The reaction occurs upon storing the reagents at 120°C for 15–20 without a solvent and forms N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamides .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compounds are yellow crystalline substances that are soluble in DMF and DMSO and with heating in HOAc and EtOH .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution of the Cl atom in ethyl chloroacetate as a result of attack by the mercapto S atom formed via isomerization of the starting compound with subsequent intramolecular cyclization of the intermediate .


Physical And Chemical Properties Analysis

These compounds are yellow crystalline substances that are soluble in DMF and DMSO and with heating in HOAc and EtOH . Their IR spectra have a characteristic high-frequency absorption band in the range 1752 – 1768 cm−1 that belongs to thiazoline carbonyl stretching vibrations and bands due to amide stretching vibrations (1648 – 1688) and a C=C bond (1600 – 1624) .

Scientific Research Applications

The compound N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide or Oprea1_506501, has been the subject of various scientific studies due to its unique chemical structure and potential applications. Here is a comprehensive analysis focusing on six distinct applications:

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown high antitumor activity . Their structural similarity to purine allows them to bind effectively to biological targets, making them promising scaffolds for the design of new anticancer drugs .

Antibacterial Properties

These compounds have demonstrated significant antibacterial properties . They have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, showing potential as new antibacterial agents .

Anti-inflammatory Uses

Due to their chemical properties, thiazolo[3,2-a]pyrimidine derivatives exhibit anti-inflammatory activities . This makes them valuable in the development of treatments for conditions characterized by inflammation .

Cytotoxic Evaluation

In vitro studies have assessed the cytotoxic effects of these molecules, particularly against cancer cell lines such as MCF-7 (breast carcinoma), A549 (lung adenocarcinoma), and HeLa (cervical cancer). Some derivatives have shown potent cytotoxic activity, indicating their potential use in cancer therapy .

Molecular Docking Studies

Molecular docking techniques have been employed to study the interaction of thiazolo[3,2-a]pyrimidine derivatives with biological targets like topoisomerase II. This research aids in understanding how these compounds can be optimized for better therapeutic effects .

Acetylcholinesterase Inhibition

These derivatives have been explored as acetylcholinesterase inhibitors , which is crucial for treating diseases like Alzheimer’s. By inhibiting this enzyme, the compounds could potentially slow down the progression of neurodegenerative diseases .

Future Directions

The future research in this field could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-5-10(2)7-11(6-9)17-13(19)12-8-16-15-18(14(12)20)3-4-21-15/h5-8H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLWEYMDUBWEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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